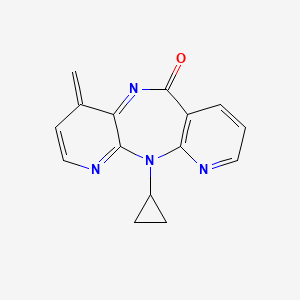

Nevirapine quinone methide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

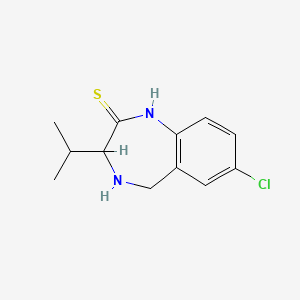

Nevirapine quinone methide is a reactive metabolite derived from nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. This compound has garnered significant attention due to its role in the bioactivation of nevirapine, leading to various toxicological effects, including liver injury and skin rashes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nevirapine quinone methide is typically formed through the metabolic activation of nevirapine. The process involves the cytochrome P450-catalyzed dehydrogenation of nevirapine, leading to the formation of the quinone methide intermediate . This intermediate can then react with nucleophiles such as glutathione, forming conjugates .

Industrial Production Methods: Industrial production of this compound is not common due to its highly reactive and unstable nature. Instead, it is primarily studied in laboratory settings where controlled conditions allow for its generation and analysis .

Analyse Chemischer Reaktionen

Types of Reactions: Nevirapine quinone methide undergoes several types of chemical reactions, including:

Oxidation: The formation of this compound itself is an oxidative process catalyzed by cytochrome P450 enzymes.

Conjugation: The quinone methide intermediate can react with nucleophiles such as glutathione, forming sulfhydryl conjugates.

Common Reagents and Conditions:

Reagents: Cytochrome P450 enzymes, glutathione, and other nucleophiles.

Conditions: The reactions typically occur under physiological conditions within the liver microsomes.

Major Products Formed:

Glutathione Conjugates: These are the primary products formed when this compound reacts with glutathione.

Wissenschaftliche Forschungsanwendungen

Nevirapine quinone methide has several scientific research applications, including:

Toxicology: It is extensively studied to understand the mechanisms of nevirapine-induced liver injury and skin rashes

Pharmacology: Research on this compound helps in elucidating the metabolic pathways and bioactivation processes of nevirapine.

Drug Development: Insights gained from studying this compound can aid in the design of safer antiretroviral drugs with reduced toxicological profiles.

Wirkmechanismus

Nevirapine quinone methide exerts its effects through covalent binding to cellular macromolecules. The formation of this reactive intermediate involves the cytochrome P450-catalyzed dehydrogenation of nevirapine . The quinone methide intermediate can then react with nucleophiles such as glutathione, leading to the formation of conjugates . This covalent binding is believed to be responsible for the toxicological effects observed with nevirapine, including liver injury and skin rashes .

Vergleich Mit ähnlichen Verbindungen

Nevirapine quinone methide is unique due to its specific formation from nevirapine and its associated toxicological effects. Similar compounds include other quinone methide intermediates formed from different drugs, such as:

Acetaminophen Quinone Methide: Formed from the metabolism of acetaminophen and associated with liver toxicity.

Tamoxifen Quinone Methide: Formed from the metabolism of tamoxifen and associated with DNA adduct formation and carcinogenicity.

These compounds share the common feature of being reactive intermediates that can covalently bind to cellular macromolecules, leading to toxicological effects.

Eigenschaften

CAS-Nummer |

1061160-22-2 |

|---|---|

Molekularformel |

C15H12N4O |

Molekulargewicht |

264.28 g/mol |

IUPAC-Name |

2-cyclopropyl-7-methylidene-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,8,12,14-hexaen-10-one |

InChI |

InChI=1S/C15H12N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,1,4-5H2 |

InChI-Schlüssel |

OBSDFAOEJNYEFX-UHFFFAOYSA-N |

Kanonische SMILES |

C=C1C=CN=C2C1=NC(=O)C3=C(N2C4CC4)N=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.